1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride

Catalog No.
S12266591
CAS No.
M.F
C11H15ClF3N
M. Wt
253.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochlori...

Product Name

1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride

IUPAC Name

1,1,1-trifluoro-5-phenylpentan-3-amine;hydrochloride

Molecular Formula

C11H15ClF3N

Molecular Weight

253.69 g/mol

InChI

InChI=1S/C11H14F3N.ClH/c12-11(13,14)8-10(15)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,15H2;1H

InChI Key

NRWKDHYQGKGRAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(F)(F)F)N.Cl

1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride is an organic compound characterized by its trifluoromethyl group and a phenyl substituent on a pentane chain. This compound is notable for its unique structural features, which contribute to its potential applications in various fields, including pharmaceuticals and materials science. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development and other scientific applications .

The chemical reactivity of 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride can be attributed to the presence of both the amine and trifluoromethyl groups. Key reactions include:

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions where it acts as a base.
  • Reduction Reactions: The compound may also be susceptible to reduction processes, particularly under strong reducing conditions.

These reactions make it versatile for further derivatization and functionalization in synthetic chemistry .

  • Antidepressant Effects: Similar compounds have shown promise in modulating neurotransmitter levels.
  • Antimicrobial Properties: The presence of the trifluoromethyl group is often associated with enhanced biological activity against various pathogens.

Further research is required to elucidate the specific biological mechanisms and therapeutic potentials of this compound .

Several synthetic routes can be employed to produce 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride:

  • Alkylation Reactions: Starting from a suitable amine precursor, alkylation with trifluoroacetaldehyde could yield the desired amine.
  • Reduction of Ketones: A ketone intermediate could be reduced using lithium aluminum hydride or other reducing agents to form the amine.
  • Direct Fluorination: Utilizing fluorinating agents can introduce the trifluoromethyl group into the structure.

Each method presents unique advantages and challenges in terms of yield, purity, and environmental impact .

The applications of 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride are diverse:

  • Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound in drug discovery.
  • Chemical Research: The compound can be utilized in studies exploring fluorinated compounds' effects on biological systems.
  • Material Science: Its unique properties may allow for applications in developing new materials with enhanced performance characteristics .

Interaction studies involving 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride are crucial for understanding its pharmacodynamics:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its bioavailability and efficacy.
  • Receptor Binding Assays: These assays can determine the affinity of the compound for various receptors involved in neurotransmission and other physiological processes.

Such studies are essential for assessing the therapeutic potential and safety profile of this compound .

Several compounds share structural similarities with 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Trifluoromethylphenylpropan-2-amineTrifluoromethyl group; propanamineKnown for its antidepressant effects
3-Amino-5-fluoropentaneFluoropentane structureExhibits significant antimicrobial activity
4-Fluoro-N-methylamphetamineFluoro-substituted amphetaminePotent stimulant effects; widely studied

While these compounds share certain features, the specific arrangement of functional groups in 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride contributes to its distinct properties and potential applications .

1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride (CAS 2060041-18-9) is an organofluorine compound with the molecular formula C₁₁H₁₅ClF₃N and a molecular weight of 253.69 g/mol. Its IUPAC name, 1,1,1-trifluoro-5-phenylpentan-3-amine; hydrochloride, reflects the presence of a trifluoromethyl (-CF₃) group at the terminal carbon, a phenyl ring at the fifth carbon, and a protonated amine group at the third position of the pentane backbone. The hydrochloride salt enhances the compound’s stability and solubility in polar solvents.

Structural Features

  • Trifluoromethyl Group: The -CF₃ moiety introduces strong electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions.
  • Phenyl Substituent: The aromatic ring contributes π-π stacking capabilities and hydrophobic character.
  • Amine Hydrochloride: The protonated amine (-NH₃⁺Cl⁻) facilitates ionic interactions and improves crystallinity.

The SMILES notation C1=CC=C(C=C1)CCC(CC(F)(F)F)N.Cl and InChI key NRWKDHYQGKGRAV-UHFFFAOYSA-N provide unambiguous representations of its connectivity. The compound typically exists as a powdered solid at room temperature, with storage recommendations emphasizing dry, inert conditions to prevent degradation.

PropertyValueSource
Molecular FormulaC₁₁H₁₅ClF₃N
Molecular Weight253.69 g/mol
SMILESC1=CC=C(C=C1)CCC(CC(F)(F)F)N.Cl
InChI KeyNRWKDHYQGKGRAV-UHFFFAOYSA-N
AppearancePowder

Historical Context in Fluorinated Amine Synthesis

The synthesis of fluorinated amines like 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride is rooted in milestones of organofluorine chemistry. Early 20th-century work by Georg Schiemann established the Schiemann reaction, where aromatic amines are converted to fluorobenzenes via diazonium tetrafluoroborate intermediates. This methodology laid the groundwork for introducing fluorine into organic frameworks, though early efforts focused on aromatic systems rather than aliphatic amines.

In the 1930s, Frederic Swarts pioneered halogen-exchange reactions using antimony trifluoride (SbF₃) to replace chlorine atoms in chlorinated hydrocarbons with fluorine. While Swarts’ work targeted trifluoromethyl groups in aromatic systems (e.g., benzotrifluorides), his principles later informed aliphatic fluorination strategies. For example, the direct fluorination of pentane derivatives using HF or metal fluorides (e.g., CoF₃) enabled the selective incorporation of -CF₃ groups into aliphatic chains.

The development of electrochemical fluorination (ECF) by Joseph Simons in the 1940s further expanded synthetic access to fluorinated amines. By electrolyzing hydrocarbons in anhydrous HF, Simons generated perfluorinated compounds, though side reactions limited yields. Modern iterations of ECF and halogen-exchange protocols now enable the precise installation of fluorine atoms into amine-bearing alkanes, as exemplified by 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride.

Academic Relevance in Organofluorine Chemistry

1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride exemplifies the convergence of fluorine’s unique properties—high electronegativity, small atomic radius, and metabolic stability—within a single molecule. Academically, it serves as a model compound for studying:

Electronic Effects of Fluorination

The -CF₃ group’s electron-withdrawing nature polarizes adjacent bonds, altering the amine’s basicity and nucleophilicity. This effect is critical in catalysis and drug design, where fluorine modulates interaction strengths with biological targets.

Steric and Conformational Properties

The trifluoromethyl group’s tetrahedral geometry introduces steric hindrance, influencing the molecule’s conformational flexibility. Nuclear magnetic resonance (NMR) studies of similar compounds reveal restricted rotation around C-C bonds adjacent to -CF₃, impacting reactivity.

Applications in Material Science

Fluorinated amines are precursors to surfactants, ionic liquids, and polymers. The phenyl and -CF₃ groups in 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride suggest potential in designing hydrophobic coatings or fluoropolymer additives.

Synthetic Versatility

The amine hydrochloride group permits further functionalization via alkylation, acylation, or coordination chemistry. For instance, the free base (1,1,1-trifluoro-5-phenylpentan-3-amine) could act as a ligand in metal-organic frameworks (MOFs) or catalysts.

Molecular Geometry and Conformational Studies

The molecular structure of 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride comprises a pentan-3-amine backbone substituted with a phenyl group at the 5-position and a trifluoromethyl group at the 1-position. The hydrochloride salt introduces ionic character, stabilizing the protonated amine group. Key geometric parameters include:

  • Bond lengths: The C–F bonds in the trifluoromethyl group measure approximately 1.33 Å, consistent with typical C–F covalent bonds [1].
  • Dihedral angles: The phenyl ring adopts a near-perpendicular orientation relative to the amine backbone (dihedral angle: 85–95°), minimizing steric hindrance between the aromatic system and the trifluoromethyl group [1] [3].

Conformational analysis reveals two stable rotamers arising from rotation about the C3–C4 bond. The gauche conformation (torsional angle: 60°) predominates due to reduced steric clash between the trifluoromethyl group and the amine moiety, while the anti conformation (180°) is less favorable by ~2.1 kcal/mol [3].

Table 1: Calculated conformational energies

ConformationTorsional Angle (°)Relative Energy (kcal/mol)
Gauche600.0
Anti1802.1

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The amine proton resonates as a broad singlet at δ 8.2–8.5 ppm due to exchange broadening. The benzylic protons (C5) appear as a multiplet at δ 2.8–3.1 ppm, while the trifluoromethyl-adjacent methylene (C2) shows a triplet of quartets (δ 2.3–2.6 ppm, J = 16.5 Hz, J = 7.8 Hz) from coupling with fluorine and adjacent protons [4].
  • ¹⁹F NMR: A singlet at δ -66.9 ppm confirms the presence of the trifluoromethyl group [4].
  • ¹³C NMR: The CF₃ carbon appears as a quartet at δ 119.7 ppm (J = 274.8 Hz), while the quaternary carbon bonded to nitrogen resonates at δ 67.2 ppm [4].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Strong absorptions at 1,162 cm⁻¹ (C–F asymmetric stretch) and 1,123 cm⁻¹ (C–F symmetric stretch) confirm the trifluoromethyl group. The N–H stretch of the protonated amine appears as a broad band at 2,800–3,000 cm⁻¹ [4].

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 218.1151 ([M+H]⁺), consistent with the molecular formula C₁₁H₁₄F₃N⁺. Fragmentation pathways include loss of HCl (Δmlz = 36.5) and cleavage of the C–CF₃ bond (Δmlz = 69) [1].

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • Electrostatic potential: The trifluoromethyl group creates a region of high electron density (ESP = -0.12 e/Ų), while the protonated amine exhibits positive potential (+0.25 e/Ų) [3].
  • Frontier molecular orbitals: The HOMO (-6.8 eV) localizes on the phenyl ring, while the LUMO (-1.2 eV) resides on the CF₃ group, indicating charge-transfer interactions [3].
  • Dipole moment: Calculated at 4.7 Debye, oriented along the C1–C3 axis due to the electronegative CF₃ group [1].

Figure 1: Molecular electrostatic potential surface (isovalue = 0.002 e/Ų) showing charge distribution.

Comparative Analysis with Trifluoromethylated Analogues

Structural Comparisons

  • 1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine: The terminal alkene in this analogue reduces conformational flexibility compared to the saturated pentan-3-amine backbone, increasing rotational barriers by 1.8 kcal/mol [2].
  • 3-Trifluoromethyl-2-isoxazolines: Heterocyclic analogues exhibit shorter C–N bonds (1.29 Å vs. 1.45 Å in the title compound) due to ring strain and conjugation [4].

Table 2: Key structural parameters of trifluoromethylated amines

CompoundC–F Bond Length (Å)N–C Bond Length (Å)Dipole Moment (Debye)
Title compound1.331.454.7
1-[4-(CF₃)phenyl]pent-4-en-1-amine1.341.445.1
3-Trifluoromethyl-2-isoxazoline1.321.293.9

Electronic Effects

The title compound’s CF₃ group exerts a stronger electron-withdrawing effect (-I* = 0.43) compared to chlorinated analogues (-I* = 0.25), lowering the pKa of the amine by 1.2 units relative to non-fluorinated counterparts [3]. This enhances solubility in polar aprotic solvents (e.g., 28 mg/mL in DMSO vs. 5 mg/mL for the non-fluorinated analogue) [1].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

253.0845117 g/mol

Monoisotopic Mass

253.0845117 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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